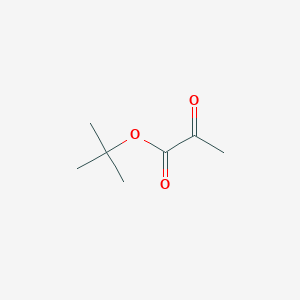
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine
描述
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine, resulting in the formation of an imine linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine involves the reaction between 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the condensation process. The reaction can be summarized as follows:
Reactants: 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine.
Catalyst: Acid catalyst (e.g., acetic acid).
Solvent: Ethanol or methanol.
Conditions: Reflux for several hours.
The reaction yields this compound as the primary product, along with water as a by-product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the thiophene ring.
科学研究应用
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine involves its interaction with molecular targets through the imine linkage. The compound can coordinate with metal ions, forming stable complexes that exhibit unique physicochemical properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the nature of the metal complex formed.
相似化合物的比较
Similar Compounds
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Uniqueness
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is unique due to its specific structure, which combines the benzodioxole moiety with the thiophene ring through an imine linkage. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in various research fields.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c1-2-10(16-5-1)7-13-9-3-4-11-12(6-9)15-8-14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKCGCHKEUVNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77822-82-3 | |
| Record name | 1,3-Benzodioxol-5-amine, N-(2-thienylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077822823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)



![2-[2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1660444.png)

![1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole](/img/structure/B1660448.png)



